molecular formula C12H6N8S2 B11470988 6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole

6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B11470988
M. Wt: 326.4 g/mol
InChI Key: ZCZLLNQDABBHIA-UHFFFAOYSA-N
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Description

6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole is a complex heterocyclic compound. Compounds of this nature often exhibit interesting chemical and biological properties due to their unique structures, which include multiple nitrogen and sulfur atoms. These compounds are of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole typically involves multi-step reactions starting from readily available precursors. Common synthetic routes may include:

    Formation of the Tetrazole Ring: This can be achieved by cyclization reactions involving hydrazine derivatives and nitriles.

    Construction of the Triazole Ring: This often involves the use of azide and alkyne precursors under copper-catalyzed conditions (Click Chemistry).

    Formation of the Thiadiazole Ring: This can be synthesized through the reaction of thiosemicarbazide with appropriate electrophiles.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring.

    Reduction: Reduction reactions could target the nitrogen atoms in the tetrazole and triazole rings.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the thiophene ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

    Catalysis: The compound could serve as a ligand in coordination chemistry, facilitating various catalytic processes.

    Material Science: Its unique structure may make it useful in the development of novel materials with specific electronic or optical properties.

Biology and Medicine

    Biochemistry: Studying its interactions with biological macromolecules to understand its mechanism of action.

Industry

    Agriculture: Possible use as a pesticide or herbicide due to its bioactive properties.

    Electronics: Incorporation into organic semiconductors or other electronic devices.

Mechanism of Action

The mechanism of action of 6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    Tetrazolopyridines: Compounds with similar tetrazole and pyridine rings.

    Triazolothiadiazoles: Compounds containing triazole and thiadiazole rings.

    Thiophene Derivatives: Compounds with thiophene rings.

Uniqueness

What sets 6-([1,2,3,4]Tetrazolo[1,5-a]pyridin-6-yl)-3-(thiophen-2-yl)-[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole apart is its combination of multiple heterocyclic rings, which can confer unique chemical and biological properties

Properties

Molecular Formula

C12H6N8S2

Molecular Weight

326.4 g/mol

IUPAC Name

6-(tetrazolo[1,5-a]pyridin-6-yl)-3-thiophen-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C12H6N8S2/c1-2-8(21-5-1)10-14-15-12-20(10)16-11(22-12)7-3-4-9-13-17-18-19(9)6-7/h1-6H

InChI Key

ZCZLLNQDABBHIA-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=NN=C3N2N=C(S3)C4=CN5C(=NN=N5)C=C4

Origin of Product

United States

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